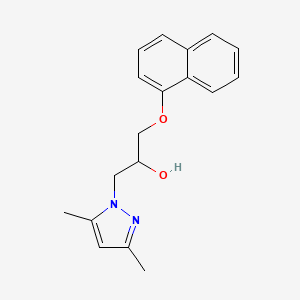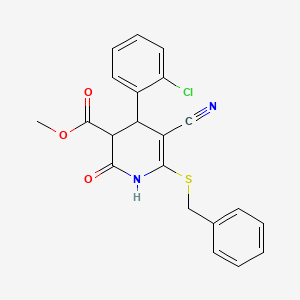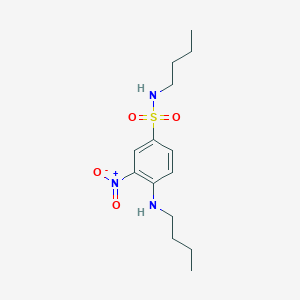![molecular formula C23H17IO3S B4887476 2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4887476.png)
2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one
Übersicht
Beschreibung
2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one, also known as BITC, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. The compound has been shown to have promising anticancer activity, making it a subject of interest for researchers studying cancer treatment.
Wirkmechanismus
The mechanism of action of 2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on cancer cells. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the expression of various genes that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one has several advantages as a potential anticancer agent. It is a synthetic compound that can be easily synthesized in the lab and has shown potent anticancer activity in vitro. However, there are also limitations to its use in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively tested in animal models, which limits our understanding of its potential efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one. One potential avenue is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the development of more soluble formulations of this compound could improve its potential for in vivo use. Further studies are also needed to investigate the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Wissenschaftliche Forschungsanwendungen
2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one has been the subject of extensive research in the field of cancer treatment. Studies have shown that the compound has potent anticancer activity against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
(2Z)-2-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IO3S/c1-26-19-12-16(13-21-22(25)17-9-5-6-10-20(17)28-21)11-18(24)23(19)27-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUMBVODHWAYKK-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)I)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)I)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methyl]acetamide](/img/structure/B4887395.png)


![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)




![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)